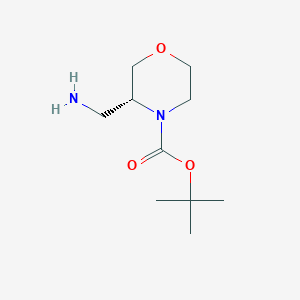
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Übersicht
Beschreibung
“®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 1187929-33-4. It has a molecular weight of 216.28 and its molecular formula is C10H20N2O3 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid in its physical form . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Morpholines, including “®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate”, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Here are some methods of their synthesis:
-
Synthesis from 1,2-amino alcohols and related compounds : A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
-
Heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones : A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .
-
Synthesis of morpholines and related compounds using vinyl sulfonium salts : Progress in the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined . The most recent (2019) example of this approach was realized in efficient [4+2] annulation reaction leading to products .
-
Synthesis from simple amino diols : In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .
-
Use in preclinical in vitro and in vivo drug metabolism studies : Similarly, 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonist .
-
Synthesis of a new morpholine-containing heterocyclic system : A new morpholine-containing heterocyclic system was synthesized in moderate yield from simple cis-amino alcohols of the sulfolane family using DMAD .
-
Synthesis using vinyl sulfonium salts : Progress in the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined . The most recent (2019) example of this approach was realized in an efficient [4+2] annulation reaction leading to products .
-
Intramolecular benzylic C (sp3)–H alkoxylation reaction : Kanai and coworkers developed an intramolecular benzylic C (sp3)–H alkoxylation reaction of heterocyclic compounds using alcohols as alkoxylating reagents under Cu catalysis .
-
Synthesis from simple amino diols : In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .
-
Use in preclinical in vitro and in vivo drug metabolism studies : Similarly, 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonist .
-
Synthesis of a new morpholine-containing heterocyclic system : A new morpholine-containing heterocyclic system was synthesized in moderate yield from simple cis-amino alcohols of the sulfolane family using DMAD .
-
Synthesis using vinyl sulfonium salts : Progress in the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined . The most recent (2019) example of this approach was realized in an efficient [4+2] annulation reaction leading to products .
-
Intramolecular benzylic C (sp3)–H alkoxylation reaction : Kanai and coworkers developed an intramolecular benzylic C (sp3)–H alkoxylation reaction of heterocyclic compounds using alcohols as alkoxylating reagents under Cu catalysis .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSSIQNSBCQILH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657771 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |
CAS RN |
1187929-33-4 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)
![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)
![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)
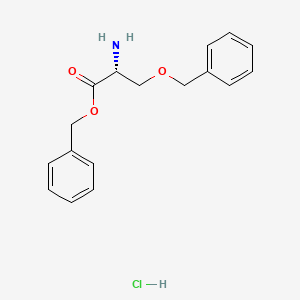

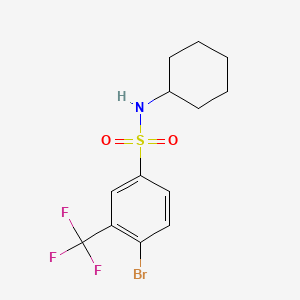

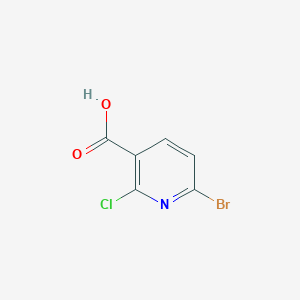
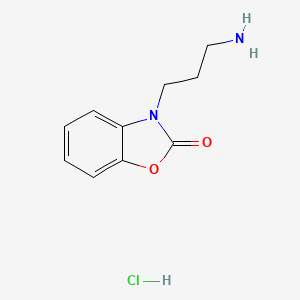
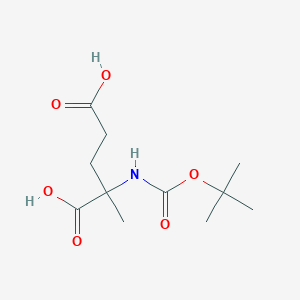
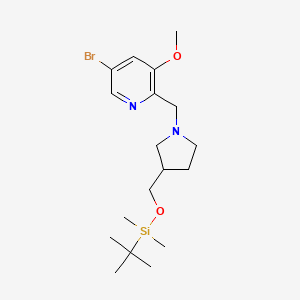
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)